molecular formula C13H12N2O B1663883 Harmine CAS No. 442-51-3

Harmine

Cat. No. B1663883
Key on ui cas rn: 442-51-3
M. Wt: 212.25 g/mol
InChI Key: BXNJHAXVSOCGBA-UHFFFAOYSA-N
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Patent
US08772311B2

Procedure details

Harmine 1 (2.1 g, 10 mmol), DMF (50 ml) and THF (50 ml) were respectively added in a 250 ml round-bottom flask, and were stirred at room temperature for 10 minutes followed by the addition of 60% NaH (1.2 g, 30 mmol). The mixture was stirred until there were no bubbles formed. Benzyl bromide (3 ml) was added dropwise. The mixture was then refluxed by heating for 8 h. THF was evaporated in reduced pressure, and the residues were poured into cold water. The mixture was adjusted to pH 3.0 with concentrated HCl, and extracted with ethyl ether. The aqueous phase was neutralized (pH8) with saturated NaHCO3 solution and extracted with ethyl acetate. The organic phases were combined, washed with water and brine, dried over anhydrous sodium sulfate, filtered, evaporated in reduced pressure and then recrystallized with ethyl acetate to afford gray crystals (2.2 g, 67%). mp 131-133° C.
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Yield
67%

Identifiers

REACTION_CXSMILES
[C:1]1([C:16]2[NH:15][C:14]3[C:7](=[CH:8][CH:9]=[C:10]([CH:13]=3)[O:11][CH3:12])[C:6]=2[CH:5]=[CH:4][N:3]=1)[CH3:2].CN(C=O)C.[H-].[Na+].[CH2:24](Br)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>C1COCC1>[CH2:24]([N:15]1[C:16]2[C:1]([CH3:2])=[N:3][CH:4]=[CH:5][C:6]=2[C:7]2[C:14]1=[CH:13][C:10]([O:11][CH3:12])=[CH:9][CH:8]=2)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
C1(C)=NC=CC=2C3=CC=C(OC)C=C3NC12
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
were stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred until there
CUSTOM
Type
CUSTOM
Details
formed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed
TEMPERATURE
Type
TEMPERATURE
Details
by heating for 8 h
Duration
8 h
CUSTOM
Type
CUSTOM
Details
THF was evaporated in reduced pressure
ADDITION
Type
ADDITION
Details
the residues were poured into cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in reduced pressure
CUSTOM
Type
CUSTOM
Details
recrystallized with ethyl acetate

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C2=CC(=CC=C2C=2C=CN=C(C12)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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